molecular formula C9H10BrF2NO B13052906 (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL

(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL

Cat. No.: B13052906
M. Wt: 266.08 g/mol
InChI Key: MFAKSCMQXMQSKT-KISVTORNSA-N
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Description

(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a bromine and two fluorine atoms on the phenyl ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a brominated and fluorinated benzene derivative.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, ensuring the desired (1S) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like sodium azide or thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, ketones, aldehydes, and different amines or alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research focuses on its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
  • (1S)-1-Amino-1-(4-bromo-2,6-dichlorophenyl)propan-2-OL
  • (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)butan-2-OL

Uniqueness

The presence of both bromine and fluorine atoms on the phenyl ring of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL distinguishes it from similar compounds. This unique combination of halogens imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H10BrF2NO

Molecular Weight

266.08 g/mol

IUPAC Name

(1S)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4?,9-/m1/s1

InChI Key

MFAKSCMQXMQSKT-KISVTORNSA-N

Isomeric SMILES

CC([C@H](C1=C(C=C(C=C1F)Br)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1F)Br)F)N)O

Origin of Product

United States

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